molecular formula C13H11N3O B6496960 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile CAS No. 1305014-00-9

4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile

Cat. No.: B6496960
CAS No.: 1305014-00-9
M. Wt: 225.25 g/mol
InChI Key: QNUAAXGVYPLUAU-UHFFFAOYSA-N
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Description

4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile is a chemical compound that belongs to the class of pyrimidinylmethylbenzonitriles This compound features a pyrimidinone ring substituted with a methyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile typically involves the following steps:

  • Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-ketoester or β-diketone, with urea or thiourea.

  • Methylation: The pyrimidinone core is then methylated using a methylating agent like methyl iodide or dimethyl sulfate.

  • Benzonitrile Attachment:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines, alcohols, or halides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and ethanol.

  • Substitution: Methyl iodide (CH₃I), dimethyl sulfate ((CH₃O)₂SO₂), and amines.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Methylated derivatives and various substituted pyrimidinones.

Scientific Research Applications

4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides

  • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate

  • 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylacetamide

Uniqueness: 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile is unique due to its specific structural features, such as the presence of the benzonitrile group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[(4-methyl-6-oxopyrimidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-10-6-13(17)16(9-15-10)8-12-4-2-11(7-14)3-5-12/h2-6,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUAAXGVYPLUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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